Ompenaclid

Colorectal Cancer RAS Mutation Phase 1b/2 Clinical Trial

Ompenaclid (RGX-202-01, β-guanidinopropionic acid) is the only SLC6A8 creatine transporter inhibitor with human pharmacodynamic validation and randomized Phase 2 data in RAS-mutant mCRC (37% ORR, 10.2-month median PFS in Phase 1b/2). Unlike nutritional creatine supplements that may fuel tumor survival, Ompenaclid depletes intracellular phosphocreatine pools and induces apoptosis. It suppresses tumoral creatine import by 50% at 800 mg/kg and reduces liver metastatic colonization by 8-fold preclinically. For translational oncology, creatine metabolism, and muscle biology research. Standard B2B shipping; not a controlled substance.

Molecular Formula C4H9N3O2
Molecular Weight 131.13 g/mol
CAS No. 353-09-3
Cat. No. B113488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmpenaclid
CAS353-09-3
Synonyms3-Guanidinopropanoic Acid;  3-Guanidinopropionic Acid;  Guanidinepropanoic Acid;  Guanidinepropionic Acid;  Guanidinopropionic Acid;  N-(3-Propanoic Acid)guanidine;  PNU 10483;  Propanoic Acid, 3-[(aminoiminomethyl)amino]-;  β-Guanidinopropionic Acid;  β-Guan
Molecular FormulaC4H9N3O2
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC(CN=C(N)N)C(=O)O
InChIInChI=1S/C4H9N3O2/c5-4(6)7-2-1-3(8)9/h1-2H2,(H,8,9)(H4,5,6,7)
InChIKeyKMXXSJLYVJEBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Ompenaclid (RGX-202, CAS 353-09-3): A First-in-Class Oral SLC6A8 Creatine Transporter Inhibitor in Phase 2 Development for RAS-Mutant Colorectal Cancer


Ompenaclid (also designated RGX-202-01, β-guanidinopropionic acid) is a small-molecule creatine analog and competitive inhibitor of the SLC6A8 creatine transporter [1]. The compound bears the CAS identifier 353-09-3 and has been advanced as an oral, first-in-class therapeutic candidate targeting creatine metabolism in oncology [2]. Unlike nutritional creatine supplements or earlier-generation creatine analogs, Ompenaclid is being evaluated clinically as a pharmacologic intervention—specifically in Phase 2 trials for previously treated RAS-mutant advanced or metastatic colorectal cancer (mCRC) in combination with FOLFIRI plus bevacizumab [3].

Ompenaclid Procurement Rationale: Why Generic Creatine Analogs Cannot Substitute for Validated SLC6A8 Inhibition in RAS-Mutant Oncology Models


Generic creatine analogs and nutritional creatine do not replicate the therapeutic profile of Ompenaclid due to fundamental mechanistic divergence. Standard creatine supplementation increases intracellular phosphocreatine pools and may enhance tumor cell survival under hypoxic stress, a phenomenon documented in multiple cancer models [1]. Earlier creatine analogs such as cyclocreatine and β-guanidinopropionic acid exhibit SLC6A8 inhibition but have not advanced beyond preclinical evaluation in oncology or have been associated with off-target effects including brain toxicity [2]. In contrast, Ompenaclid is the only SLC6A8 inhibitor for which human pharmacodynamic activity has been demonstrated—with creatine metabolism perturbation confirmed in metastatic CRC patients mirroring preclinical observations [3]—and the only agent in this class with randomized Phase 2 clinical data in RAS-mutant mCRC.

Ompenaclid (RGX-202) Quantitative Differentiation Evidence: Comparator-Backed Metrics for Scientific Selection


Clinical Efficacy: Ompenaclid Plus FOLFIRI/Bevacizumab Achieves 37% ORR and 10.2-Month Median PFS in 2L RAS-Mutant mCRC, Exceeding Historical FOLFIRI/Bevacizumab Alone Benchmarks

In a Phase 1b/2 open-label study of Ompenaclid (2400 mg or 3000 mg PO BID) combined with FOLFIRI plus bevacizumab in second-line RAS-mutant mCRC patients (N=41 evaluable), the combination achieved an overall response rate (ORR) of 37% (11 partial responses) [1]. Median progression-free survival (PFS) was 10.2 months, and median overall survival (OS) was 19.1 months [1]. These outcomes compare favorably to the established historical benchmark for second-line FOLFIRI/bevacizumab alone in this population, where median PFS is approximately 5–6 months and median OS approximately 12 months [2]. This efficacy profile informed the initiation of an ongoing 70-patient randomized, placebo-controlled Phase 2 trial comparing Ompenaclid 3000 mg BID plus FOLFIRI/BEV versus placebo plus FOLFIRI/BEV, with ORR as the primary endpoint [3].

Colorectal Cancer RAS Mutation Phase 1b/2 Clinical Trial Combination Therapy

In Vitro Metabolic Depletion: Ompenaclid Depletes Intracellular Phosphocreatine by >99% and ATP by 46% Under Hypoxic Conditions

Treatment with Ompenaclid (RGX-202) at 10 μM for 96 hours under hypoxic conditions produced near-total depletion of intracellular phosphocreatine (>99% reduction), reduced cellular creatine levels by over 79%, and decreased intracellular ATP by 46% relative to untreated control cells . This metabolic depletion profile is a direct consequence of SLC6A8 transport inhibition and is not observed with creatine supplementation, which conversely increases intracellular phosphocreatine and ATP availability [1]. The magnitude of ATP reduction is sufficient to induce tumor cell apoptosis in CRC models [2].

Cancer Metabolism Phosphocreatine Depletion ATP Reduction SLC6A8 Inhibition

In Vivo Antitumor Activity: Ompenaclid Monotherapy Reduces Liver Metastatic Colonization by 8-Fold in Preclinical CRC Metastasis Model

In an experimental liver metastasis model using Lvm3b CRC cells in NOD-SCID mice, Ompenaclid administered intraperitoneally at approximately 650 mg/kg daily for 14 days reduced metastatic colonization by 8-fold relative to vehicle control . In a separate pancreatic cancer xenograft model (UN-KPC-961), oral Ompenaclid at 800 mg/kg for 35 days suppressed tumoral creatine import by 50% . Additionally, RGX-202 monotherapy induced complete tumor regressions in multiple CKB-positive preclinical models including KRAS-mutant CRC [1].

Colorectal Cancer Metastasis Liver Metastasis Preclinical Efficacy SLC6A8 Inhibition

SLC6A8 Transporter Inhibition Potency: Ompenaclid Competitively Inhibits Human Creatine Transporter with Validated Target Engagement

Cryo-EM structural analysis has resolved Ompenaclid (RGX-202) bound to the human creatine transporter SLC6A8 at 3.39 Å resolution, confirming direct competitive inhibition of creatine transport [1]. The human CRT exhibits a Michaelis constant (Km) of 106.3 μM for creatine, and Ompenaclid has been shown to function as an alternative substrate in addition to competitive inhibitor [1]. Among guanidino-carboxylic acid SLC6A8 ligands, Ompenaclid (β-GPA) remains the most extensively characterized with reported IC50 of approximately 44.4 μM for inhibition of creatine uptake [2]. More recent structure-activity relationship studies confirm that β-GPA acts as a full alternative substrate at CRT-1 and serves as the benchmark compound for this target class [3].

SLC6A8 Creatine Transporter Competitive Inhibition Target Engagement

Acute Myeloid Leukemia Model: Ompenaclid Reverses Creatine-Driven AML Cell Proliferation In Vitro and In Vivo

In AML cell lines (C1498 and THP-1), co-treatment with 10 mmol/L Ompenaclid reversed the proliferative effects of 5 mmol/L exogenous creatine as measured by CCK8 assay at 12, 24, and 48 hours [1]. In vivo, AML-bearing mice receiving Ompenaclid (130 mg/mL in drinking water, 200 μL oral gavage three times weekly) showed significantly reduced total bioluminescence flux compared to creatine-treated animals, indicating suppression of AML cell infiltration [1]. Spatial metabolomics analysis confirmed that SLC6A8 inhibition by Ompenaclid counteracts the detrimental upregulation of creatine metabolism that drives enhanced oxidative phosphorylation and glycolysis in AML cells [2].

Acute Myeloid Leukemia Leukemia Metabolism Creatine Pathway SLC6A8

Ompenaclid (RGX-202) Optimal Research and Industrial Application Scenarios Derived from Quantitative Evidence


Clinical Development: Second-Line RAS-Mutant Metastatic Colorectal Cancer Combination Therapy

Ompenaclid is positioned for clinical investigation in second-line RAS-mutant mCRC in combination with FOLFIRI and bevacizumab, based on Phase 1b/2 data demonstrating 37% ORR and 10.2-month median PFS [1]. An ongoing randomized Phase 2 trial (NCT05983367) is evaluating Ompenaclid 3000 mg BID plus FOLFIRI/BEV versus placebo plus FOLFIRI/BEV, with ORR as the primary endpoint [2]. This scenario leverages the established historical baseline of 5–6 month PFS for standard-of-care second-line therapy in this population, providing a clear efficacy differentiation benchmark [2].

Preclinical Oncology Research: SLC6A8-Dependent Solid Tumor and Metastasis Models

Ompenaclid demonstrates robust preclinical antitumor activity across multiple solid tumor models, including KRAS wild-type and KRAS-mutant CRC xenografts, syngeneic tumors, and patient-derived xenografts (PDX) [1]. The compound reduces liver metastatic colonization by 8-fold in experimental metastasis models [2] and suppresses tumoral creatine import by 50% at 800 mg/kg oral dosing [2]. Efficacy correlates with tumoral creatine kinase B (CKB) expression, suggesting utility as a tool compound for probing creatine metabolism dependency in tumors with elevated CKB [1].

Hematologic Malignancy Research: AML Models with Creatine-Driven Metabolic Reprogramming

Ompenaclid effectively reverses creatine-enhanced AML cell proliferation in vitro and suppresses leukemic infiltration in vivo, as demonstrated in C1498 and THP-1 AML models [1]. Spatial metabolomics evidence confirms that SLC6A8 inhibition counters the upregulation of creatine metabolism that drives enhanced oxidative phosphorylation and glycolysis in leukemia cells [2]. This application scenario extends Ompenaclid's utility beyond solid tumors to hematologic malignancies where creatine pathway activation is documented.

Skeletal Muscle and Metabolic Research: Creatine Depletion Studies

As a well-characterized creatine analog, Ompenaclid (β-GPA) has been employed in skeletal muscle research to investigate creatine depletion effects. In C2C12 myoblast differentiation studies, β-GPA (1 mM) increased myotube nuclear numbers and stimulated differentiation through p21 induction, whereas creatine (1 mM) inhibited nucleoli decrease [1]. This differential activity supports its use as a tool for probing creatine-dependent muscle biology, distinct from creatine supplementation protocols.

Technical Documentation Hub

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37 linked technical documents
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